1-(3-Carboxypropylcarbamoyl)-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including colorectal, breast, and stomach cancers. The compound combines the properties of 5-fluorouracil with a carboxypropyl group, potentially enhancing its pharmacological effects and targeting capabilities. The incorporation of the carboxypropyl moiety may improve solubility and bioavailability, which are critical factors in drug efficacy.
The synthesis of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil is based on established methods for modifying 5-fluorouracil to create new derivatives with improved therapeutic profiles. Research articles have documented various synthetic pathways leading to similar compounds, providing a foundation for the development of this specific derivative .
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil belongs to the class of pyrimidine analogs and is categorized as an antimetabolite. Antimetabolites interfere with DNA and RNA synthesis, making them effective in cancer treatment by inhibiting cell division.
The synthesis of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil typically involves the reaction of 5-fluorouracil with appropriate carboxylic acid derivatives under controlled conditions. One common method involves using carbodiimide coupling agents to facilitate the formation of amide bonds between the carboxylic acid and the amine functional group present in 5-fluorouracil.
A typical synthesis might proceed as follows:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil features a pyrimidine ring with a fluorine atom at position 5 and a carboxypropylcarbamoyl side chain at position 1. This structural modification is designed to enhance interaction with biological targets.
The primary reactions involving 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil include:
The stability of the compound under physiological conditions is crucial for its effectiveness as an anticancer agent. Studies have shown that modifications like those in this compound can significantly alter metabolic pathways, potentially improving therapeutic outcomes .
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil exerts its anticancer effects primarily through inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By mimicking uracil, it gets incorporated into RNA and DNA, leading to faulty nucleic acid synthesis and ultimately triggering apoptosis in rapidly dividing cancer cells.
The efficacy of this compound can be evaluated through various assays measuring cell viability and proliferation in cancer cell lines, demonstrating its potential as an effective chemotherapeutic agent .
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while high-performance liquid chromatography (HPLC) can be used for purity assessment .
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil has potential applications in:
This compound exemplifies ongoing efforts to improve cancer treatment through chemical modifications that enhance drug properties while minimizing side effects associated with traditional chemotherapy .
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil (CPRFU) is a 5-fluorouracil (5-FU) derivative with the molecular formula C₉H₁₀FN₃O₅ and a molecular weight of 259.19 g/mol [1] [5]. The compound features a uracil ring with a fluorine atom at the C5 position, characteristic of fluoropyrimidines, and a 3-carboxypropylcarbamoyl group (-NH-C(=O)-(CH₂)₃-COOH) attached to the N1 position of the uracil ring [5] [10]. This modification introduces an ionizable carboxylic acid terminus (pKa ≈ 4.11) and multiple hydrogen-bonding sites, including carbonyl groups and the carbamoyl nitrogen [5].
The IUPAC name is 4-[(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carbonyl)amino]butanoic acid, and its canonical SMILES representation is OC(=O)CCCNC(=O)N1C=C(F)C(=O)NC1=O
[5]. Computational studies predict a planar uracil ring and flexible propyl chain, enabling conformational adaptability for molecular interactions. The carboxylic acid group enhances hydrophilicity compared to unmodified 5-FU, reflected in its predicted logP of -0.77 [5].
Property | Value/Identifier |
---|---|
CAS Registry Number | Not assigned |
Molecular Formula | C₉H₁₀FN₃O₅ |
Average Molecular Weight | 259.19 g/mol |
Monoisotopic Mass | 259.0604 g/mol |
IUPAC Name | 4-[(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carbonyl)amino]butanoic acid |
SMILES | OC(=O)CCCNC(=O)N1C=C(F)C(=O)NC1=O |
InChI Key | SRZFBVWHAXOYNE-UHFFFAOYSA-N |
HMDB ID | HMDB0243786 |
CPRFU is primarily synthesized via two routes: direct carbamoylation of 5-FU and oxidative metabolism of N₃-alkylcarbamoyl prodrugs. In direct synthesis, 5-FU reacts with succinic anhydride derivatives or activated esters like N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP) [3]. This yields CPRFU through nucleophilic acyl substitution, with typical reactions conducted at 60–80°C for 12–24 hours, achieving moderate yields (45–65%) [3].
Alternatively, CPRFU forms in vivo during the metabolism of lipophilic 5-FU prodrugs. For example, 1-hexylcarbamoyl-5-fluorouracil undergoes β-oxidation in the liver, shortening its alkyl chain to produce 1-(5-hydroxyhexylcarbamoyl)-5-fluorouracil and subsequently CPRFU [4]. Enzymes like cytochrome P450 and alcohol dehydrogenases mediate this conversion, which enhances hydrophilicity for renal excretion [4].
Method | Conditions | Yield | Key Characteristics |
---|---|---|---|
Direct Carbamoylation | 5-FU + NHS-ester; DMF, DMAP, 24h, 70°C | 55% | High purity; requires purification |
Oxidative Metabolism | Hepatic β-oxidation of C6-alkyl chain | Variable | Biocatalytic; pH/temperature-dependent |
The carboxypropylcarbamoyl modification profoundly alters CPRFU’s physicochemical and biological behavior relative to 5-FU. While 5-FU is minimally soluble in water (∼1.2 mg/mL) and moderately lipophilic (logP = -0.89), CPRFU exhibits greater hydrophilicity (predicted logP = -0.77) due to its ionizable carboxylic acid group [3] [5]. This enhances solubility but restricts passive diffusion across cell membranes, necessitating transporters for cellular uptake [4].
Biologically, 5-FU exerts cytotoxicity via three mechanisms: (1) inhibition of thymidylate synthase (TS) by FdUMP, (2) misincorporation into RNA as FUTP, disrupting processing and function, and (3) incorporation into DNA as FdUTP, causing strand breaks [2] [10]. CPRFU itself is not directly antineoplastic but serves as an intermediate in prodrug metabolism. Unlike 5-FU, it lacks the anabolic pathways to form FdUMP or FUTP, rendering it non-cytotoxic [4]. Instead, it slowly hydrolyzes to release 5-FU, providing a delayed-action mechanism [3] [4].
Property | 5-Fluorouracil | CPRFU |
---|---|---|
Molecular Weight | 130.08 g/mol | 259.19 g/mol |
logP (Predicted) | -0.89 | -0.77 |
Water Solubility | ∼1.2 mg/mL | Higher (data limited) |
Mechanism of Action | TS inhibition; RNA/DNA incorporation | Prodrug intermediate |
Metabolic Role | DPD-mediated catabolism | β-Oxidation product |
Experimental crystallographic data for CPRFU remains limited, but insights can be inferred from 5-FU and related analogues. Pure 5-FU crystallizes in a hydrogen-bonded sheet structure with four molecules per asymmetric unit, forming ribbons via N1-H⋯O=C and C5-F⋯H-N3 interactions [10]. The fluorine atom participates in weak hydrogen bonds (C-F⋯H-X), stabilizing the lattice [10].
For CPRFU, the carboxylic acid and carbamoyl groups introduce additional hydrogen-bonding donors/acceptors, potentially enabling diverse supramolecular architectures. Computational predictions suggest polymorphic tendencies, with possible dimers or chains via O=C-NH⋯O=C (carbamoyl-carboxyl) interactions [5]. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) data are scarce, though its metabolic precursor, 1-hexylcarbamoyl-5-fluorouracil, displays monotropic polymorphism [3].
The flexibility of the carboxypropyl chain may limit crystalline order, favoring amorphous or hydrate/solvate forms. No hydrate/solvate reports exist, but analogous uracil derivatives form stable hydrates due to strong water-carboxyl hydrogen bonding [3]. Further studies using solid-state NMR or Raman spectroscopy are needed to elucidate packing motifs and stability.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7